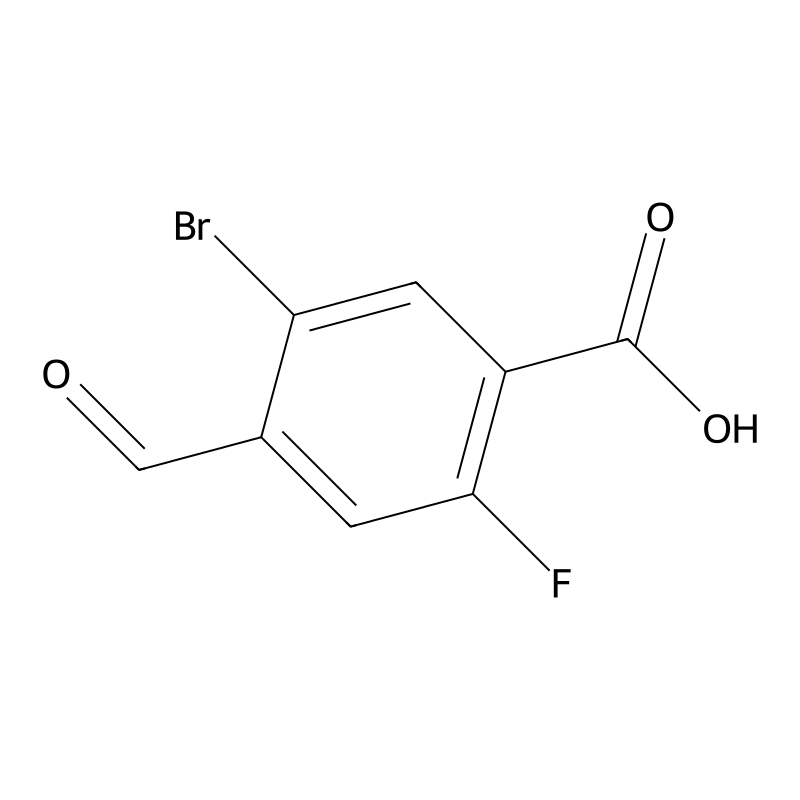

5-bromo-2-fluoro-4-formylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-fluoro-4-formylbenzoic acid is an organic compound characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a formyl group at the 4-position of a benzoic acid derivative. Its molecular formula is CHBrF O, and it is known for its unique structural features that contribute to its reactivity and potential applications in various fields, particularly in pharmaceuticals and synthetic chemistry. The compound exhibits both acidic properties due to the carboxylic acid group and electrophilic characteristics from the formyl group, making it versatile in

The chemical reactivity of 5-bromo-2-fluoro-4-formylbenzoic acid primarily involves electrophilic aromatic substitution reactions, where the electron-withdrawing groups (bromine and fluorine) influence the orientation and rate of substitution. Key reactions include:

- Bromination: The compound can undergo further bromination under suitable conditions, enhancing its reactivity.

- Formylation: The formyl group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important intermediates in organic synthesis.

5-Bromo-2-fluoro-4-formylbenzoic acid has shown promising biological activities, particularly as an antibacterial agent. Its structure allows it to interact with specific biological targets, potentially inhibiting bacterial growth. Studies suggest that compounds with similar structural motifs may exhibit enhanced activity against certain pathogens due to their ability to disrupt cell membrane formation or interfere with metabolic pathways.

The synthesis of 5-bromo-2-fluoro-4-formylbenzoic acid typically involves several key steps:

- Bromination: Starting from 4-fluorobenzoic acid, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

- Formylation: The brominated product undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl) to introduce the formyl group at the desired position.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity suitable for research or industrial applications .

5-Bromo-2-fluoro-4-formylbenzoic acid finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates targeting bacterial infections.

- Synthetic Chemistry: The compound is utilized in organic synthesis for creating complex molecules through various reaction pathways.

- Research: It is employed in studies related to enzyme inhibition and protein interactions due to its ability to modify biological systems.

Interaction studies involving 5-bromo-2-fluoro-4-formylbenzoic acid have focused on its binding affinity with various enzymes and proteins. Molecular docking studies indicate that this compound can effectively bind to specific active sites within enzymes, potentially leading to inhibition of their activity. Such studies provide insights into its mechanism of action and help identify potential therapeutic targets.

Several compounds share structural similarities with 5-bromo-2-fluoro-4-formylbenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-4-formylbenzoic acid | Fluorine at position 2, formyl group at position 4 | Lacks bromine substituent |

| 5-Bromo-2-chloro-4-formylbenzoic acid | Chlorine instead of fluorine at position 2 | Different halogen influences reactivity |

| 4-Bromo-2,5-difluorobenzoic acid | Two fluorine atoms at positions 2 and 5 | Enhanced electron-withdrawing effects |

| 3-Bromo-4-fluorobenzoic acid | Bromine at position 3 and fluorine at position 4 | Different substitution pattern affects properties |

These compounds demonstrate variations in their electronic properties and reactivity profiles due to differences in substituent positions and types. The presence of both bromine and fluorine in 5-bromo-2-fluoro-4-formylbenzoic acid enhances its unique reactivity compared to others.